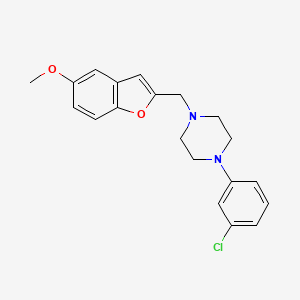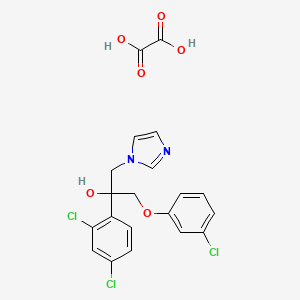
3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is a complex organic compound that features a combination of chlorinated phenyl groups, an imidazole ring, and a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenoxy and dichlorophenyl intermediates, followed by their coupling with an imidazole derivative. The final step involves the formation of the oxalate salt.
-
Step 1: Preparation of Chlorophenoxy Intermediate
- React m-chlorophenol with an appropriate alkylating agent under basic conditions to form m-chlorophenoxyalkane.
- Reaction conditions: Base (e.g., NaOH), solvent (e.g., ethanol), temperature (e.g., reflux).
-
Step 2: Preparation of Dichlorophenyl Intermediate
- React 2,4-dichlorophenylamine with a suitable halogenated compound to form 2,4-dichlorophenylalkane.
- Reaction conditions: Base (e.g., K2CO3), solvent (e.g., DMF), temperature (e.g., 80°C).
-
Step 3: Coupling with Imidazole Derivative
- Couple the chlorophenoxy and dichlorophenyl intermediates with an imidazole derivative using a coupling agent (e.g., EDCI) to form the desired product.
- Reaction conditions: Coupling agent (e.g., EDCI), solvent (e.g., DCM), temperature (e.g., room temperature).
-
Step 4: Formation of Oxalate Salt
- React the final product with oxalic acid to form the oxalate salt.
- Reaction conditions: Oxalic acid, solvent (e.g., ethanol), temperature (e.g., room temperature).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group of the propanol moiety.
Reduction: Reduction reactions could target the imidazole ring or the chlorinated phenyl groups.
Substitution: The chlorinated phenyl groups may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 under mild conditions.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine
- Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Studied for its potential use in treating diseases such as infections or cancer.
Industry
- Used in the development of new materials with specific properties.
- Investigated for its potential use in agrochemicals and pesticides.
作用机制
The mechanism of action of 3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorinated phenyl groups and imidazole ring may play a crucial role in binding to these targets.
相似化合物的比较
Similar Compounds
Clotrimazole: An antifungal agent with a similar imidazole ring structure.
Ketoconazole: Another antifungal agent with structural similarities.
Miconazole: Shares the imidazole ring and is used as an antifungal agent.
Uniqueness
3-(m-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is unique due to the specific arrangement of its chlorinated phenyl groups and the presence of the oxalate salt, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
83337-98-8 |
|---|---|
分子式 |
C20H17Cl3N2O6 |
分子量 |
487.7 g/mol |
IUPAC 名称 |
1-(3-chlorophenoxy)-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C18H15Cl3N2O2.C2H2O4/c19-13-2-1-3-15(8-13)25-11-18(24,10-23-7-6-22-12-23)16-5-4-14(20)9-17(16)21;3-1(4)2(5)6/h1-9,12,24H,10-11H2;(H,3,4)(H,5,6) |
InChI 键 |
QRRSCIXOIJMTGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)OCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



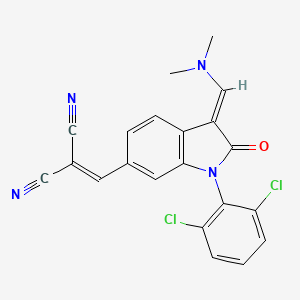
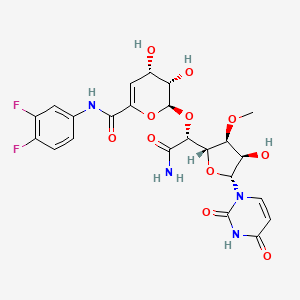
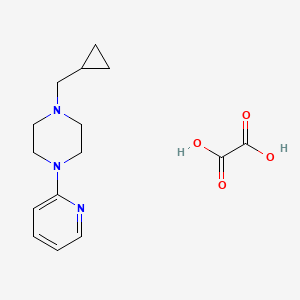

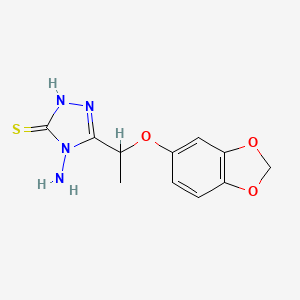
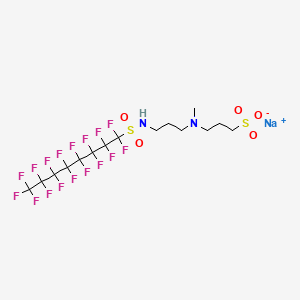
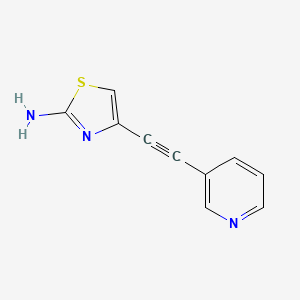
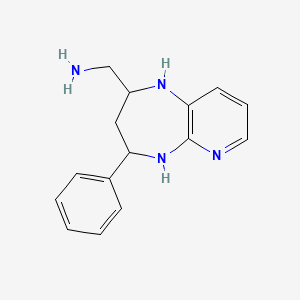
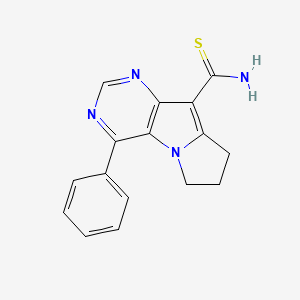
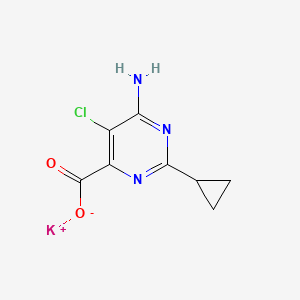

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)
